molecular formula C18H16N2O4 B1222989 N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide

N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide

Cat. No. B1222989
M. Wt: 324.3 g/mol
InChI Key: YAPZOCIMBBNQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide is a member of benzofurans.

Scientific Research Applications

Synthesis and Characterization

N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide and its derivatives are involved in various synthesis processes, producing compounds with potential biological activities. For instance, Schiff base ligands and their metal complexes have been synthesized and characterized, revealing their potential for catalytic, DNA binding, and antibacterial activities. These complexes exhibit standard bond lengths, angles, and quantum chemical parameters, suggesting their structured interactions with biological targets (El‐Gammal et al., 2021).

Biological Activities

Several studies have demonstrated the biological relevance of compounds synthesized from N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide. They show potential in antimicrobial, antioxidant, and enzyme inhibitory activities. For example, novel imines and thiazolidinones derived from these compounds have shown significant antibacterial and antifungal properties (Fuloria et al., 2009). Furthermore, Schiff base compounds derived from N'-substituted benzohydrazides have exhibited a range of biological activities, including antibacterial, antifungal, antioxidant, and DNA interaction capabilities, highlighting their potential as therapeutic agents (Sirajuddin et al., 2013).

Catalytic Properties

Compounds synthesized from N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide also demonstrate catalytic properties, suggesting their utility in chemical synthesis and industrial applications. The synthesis, characterization, and study of oxovanadium(V) complexes with hydrazone ligands derived from this compound have revealed their effectiveness in catalytic reactions, such as sulfoxidation, indicating their potential industrial relevance (Wang et al., 2013).

Analytical Applications

The compound and its derivatives have been utilized in analytical chemistry as well, particularly in the extraction and determination of biogenic amines in food samples. A sorbent material based on a newly synthesized hydrazone ligand derived from this compound has shown good selectivity and efficiency in the extraction of biogenic amines, underlining its application in food safety and quality control (Tameem et al., 2010).

properties

Product Name

N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

N'-[2-(4-methylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide

InChI

InChI=1S/C18H16N2O4/c1-12-6-8-14(9-7-12)23-11-17(21)19-20-18(22)16-10-13-4-2-3-5-15(13)24-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22)

InChI Key

YAPZOCIMBBNQDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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